Debio 0617B

Beschreibung

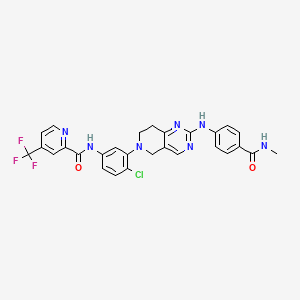

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-chloro-3-[2-[4-(methylcarbamoyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23ClF3N7O2/c1-33-25(40)16-2-4-19(5-3-16)37-27-35-14-17-15-39(11-9-22(17)38-27)24-13-20(6-7-21(24)29)36-26(41)23-12-18(8-10-34-23)28(30,31)32/h2-8,10,12-14H,9,11,15H2,1H3,(H,33,40)(H,36,41)(H,35,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJSOYXRJCMRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)NC2=NC=C3CN(CCC3=N2)C4=C(C=CC(=C4)NC(=O)C5=NC=CC(=C5)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Debio 0617B: A Technical Guide to its Mechanism of Action as a Multi-Kinase Inhibitor Targeting the JAK/STAT Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debio 0617B is a first-in-class, orally available, multi-kinase inhibitor designed to potently target key kinases upstream of the Signal Transducer and Activator of Transcription (STAT) 3 and 5 signaling pathways. By simultaneously inhibiting Janus kinases (JAKs), Src family kinases (SFKs), Abelson murine leukemia viral oncogene homolog 1 (ABL), and class III/V receptor tyrosine kinases (RTKs), this compound effectively suppresses the phosphorylation and activation of STAT3 and STAT5, crucial mediators of tumor cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing available preclinical data, outlining key experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Inhibition of Upstream Kinases to Block STAT3/STAT5 Signaling

The primary mechanism of action of this compound is the targeted inhibition of a specific constellation of tyrosine kinases that are critical for the activation of the STAT3 and STAT5 signaling cascades.[1][2] In many cancers, these pathways are constitutively activated, driving malignant phenotypes. This compound's multi-targeted approach is designed to overcome the redundancy often observed in cancer signaling networks.

The key kinase families inhibited by this compound include:

-

Janus Kinases (JAKs): Specifically targeting JAK1 and JAK2, which are central to cytokine receptor signaling that leads to STAT activation.[1]

-

Src Family Kinases (SFKs): Including c-SRC, a non-receptor tyrosine kinase that plays a significant role in various signaling pathways, including those leading to STAT3 activation.[1]

-

Abelson Kinase (ABL): A non-receptor tyrosine kinase implicated in cell growth and proliferation.[1]

-

Class III and V Receptor Tyrosine Kinases (RTKs): This includes a subset of RTKs such as FLT3, c-KIT, CSF1R, PDGFRα, PDGFRβ, and VEGFR1-3, which are often dysregulated in cancer and contribute to STAT signaling.[1]

By inhibiting these upstream kinases, this compound effectively blocks the phosphorylation of STAT3 and STAT5, preventing their dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell cycle progression, survival, and angiogenesis.

Quantitative Preclinical Data

While comprehensive quantitative data from a broad kinase panel remains to be publicly disclosed, available preclinical studies have demonstrated the potent activity of this compound in cellular and in vivo models.

Cellular Activity

This compound has been shown to induce a dose-dependent inhibition of STAT3 phosphorylation in various cancer cell lines.

| Cell Line | Assay Type | Endpoint | IC50 / EC50 (nmol/L) | Reference |

| A549 | In-Cell Western (ICW) | STAT3 Phosphorylation Inhibition | 175 ± 21 | |

| TU167 | Western Blot | pSRC and pSTAT3 Inhibition | Dose-dependent | [1] |

Table 1: In Vitro Cellular Activity of this compound. This table summarizes the reported cellular potency of this compound in inhibiting STAT3 phosphorylation.

In Vivo Efficacy

Preclinical xenograft models have demonstrated the anti-tumor efficacy of this compound.

| Tumor Model | Cancer Type | Dosing Schedule | Endpoint | Result | Reference |

| 4T1 Neoadjuvant Mammary Tumor | Breast Cancer | 15 mg/kg and 20 mg/kg, oral gavage, 5 days on/2 days off | Tumor Growth Inhibition (TGI) | 49% and 64% TGI, respectively | [2] |

| 4T1 Neoadjuvant Mammary Tumor | Breast Cancer | 10 mg/kg and 20 mg/kg, oral gavage, 5 days on/2 days off | Lung Metastases | Statistically significant reduction in lung metastases | [2] |

Table 2: In Vivo Efficacy of this compound in a Preclinical Model. This table presents the anti-tumor and anti-metastatic activity of this compound in a murine breast cancer model.

Note: Comprehensive preclinical pharmacokinetic data for this compound, including Cmax, Tmax, half-life, and bioavailability in various species, is not publicly available at this time.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of this compound are not fully available in the public domain. However, based on standard methodologies for kinase inhibitor characterization, the following outlines the likely experimental approaches.

In Vitro Kinase Inhibition Assays

-

Objective: To determine the inhibitory potency (IC50) of this compound against a panel of purified kinases.

-

General Protocol:

-

Recombinant human kinases (e.g., JAK1, JAK2, c-SRC, ABL, etc.) are incubated with a specific substrate and ATP in a suitable reaction buffer.

-

This compound is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (e.g., ³³P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Phosphorylation Assays

-

Objective: To assess the ability of this compound to inhibit the phosphorylation of target proteins (e.g., STAT3, STAT5, SRC) within a cellular context.

-

General Protocol (for Western Blotting):

-

Cancer cell lines with constitutively active STAT3/5 signaling are seeded in culture plates.

-

Cells are treated with increasing concentrations of this compound for a specified duration.

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-STAT3, anti-phospho-SRC) and total protein as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands is quantified to determine the extent of phosphorylation inhibition.

-

In Vivo Xenograft Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

-

General Protocol:

-

Immunocompromised mice (e.g., nude or SCID) are inoculated with human cancer cells (cell line-derived xenograft - CDX) or implanted with tumor fragments from a patient (patient-derived xenograft - PDX).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into control and treatment groups.

-

This compound is administered orally at specified doses and schedules. A vehicle control is administered to the control group.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., immunohistochemistry for biomarkers).

-

Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

-

Conclusion

This compound represents a rational and targeted approach to cancer therapy by simultaneously inhibiting multiple key kinases that drive the oncogenic STAT3 and STAT5 signaling pathways. The available preclinical data demonstrates its potential to inhibit tumor growth and metastasis. Further disclosure of comprehensive quantitative data will provide a more complete understanding of its selectivity and therapeutic window. The experimental frameworks outlined in this guide provide a basis for the continued investigation and development of this promising multi-kinase inhibitor.

References

Soquelitinib: A Technical Deep Dive into its Molecular Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soquelitinib (formerly CPI-818) is an investigational, orally administered small molecule that functions as a selective and irreversible inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1] ITK is a crucial enzyme predominantly expressed in T-cells and Natural Killer (NK) cells, playing a pivotal role in T-cell receptor (TCR) signaling, activation, proliferation, and differentiation.[1][2][3] This technical guide provides an in-depth overview of the molecular target profile of soquelitinib, including its mechanism of action, selectivity, and the experimental methodologies used for its characterization.

Molecular Target and Mechanism of Action

Soquelitinib's primary molecular target is Interleukin-2-inducible T-cell kinase (ITK) , a member of the Tec family of non-receptor tyrosine kinases.[1][3] Its mechanism of action is characterized by the selective and covalent binding to the cysteine residue at position 442 (CYS-442) within the ATP-binding site of the ITK enzyme.[1] This irreversible interaction effectively disrupts ITK-mediated signal transduction downstream of the T-cell receptor (TCR), thereby inhibiting the proliferation of malignant T-cells.[1]

By inhibiting ITK, soquelitinib modulates T-cell differentiation. It has been shown to suppress the production of T-helper 2 (Th2) and T-helper 17 (Th17) associated cytokines while having a minimal effect on T-helper 1 (Th1) cytokines.[2][4] This leads to a "Th1 skewing" of the immune response, which is thought to enhance anti-tumor immunity.[5] Furthermore, ITK inhibition by soquelitinib can also promote the differentiation of T-regulatory cells (Tregs), which may contribute to its therapeutic effects in inflammatory and autoimmune diseases.

Quantitative Molecular Target Profile

The selectivity and potency of soquelitinib have been quantitatively assessed through various biochemical and cellular assays. The following tables summarize the key quantitative data available for soquelitinib.

| Parameter | Target | Value | Assay Type | Reference |

| Binding Affinity | ||||

| Kd | ITK | 6.5 nM | Not Specified | [6] |

| Enzymatic Inhibition | ||||

| IC50 | ITK | Not Specified | Not Specified | |

| Ki | ITK | Not Specified | Not Specified | |

| Cellular Activity | ||||

| IC50 | IL-2 Secretion (Jurkat cells) | 136 nM | Cellular Assay | [6] |

Table 1: Soquelitinib Potency and Binding Affinity

| Kinase Family | Selectivity over ITK | Method | Reference |

| Cysteine-Containing Kinases | |||

| 10 other Cys-containing kinases | > 80-fold | Not Specified | [6] |

| TEC Kinase Family | |||

| RLK | 115-fold | kinact/Ki measurement | [6] |

| Other Kinases | |||

| Lck | Not significantly inhibited | Kinase Activity Assay (% control: 89) | [6] |

| Fyn | Not significantly inhibited | Kinase Activity Assay (% control: 99) | [6] |

| ZAP-70 | Not significantly inhibited | Kinase Activity Assay (% control: 59) | [6] |

Table 2: Soquelitinib Kinase Selectivity

A kinome scan of soquelitinib at a concentration of 1.0 µM demonstrated a high degree of selectivity. Only eight kinases were inhibited by ≥65%, with ITK being the only kinase inhibited by more than 95%.[6]

Signaling Pathways and Experimental Workflows

Soquelitinib's Impact on the ITK Signaling Pathway

The following diagram illustrates the ITK signaling pathway and the point of intervention for soquelitinib. Upon T-cell receptor (TCR) activation, ITK is recruited to the cell membrane and activated. Activated ITK then phosphorylates and activates downstream targets, including PLCγ1, leading to the activation of transcription factors like NFAT and the subsequent production of cytokines that drive T-cell proliferation and differentiation. Soquelitinib's irreversible binding to ITK blocks these downstream signaling events.

Caption: Soquelitinib inhibits ITK, blocking downstream signaling and T-cell responses.

Experimental Workflow for Determining Kinase Inhibition Profile

The following diagram outlines a typical experimental workflow to determine the kinase inhibition profile of a compound like soquelitinib. This process involves an initial high-throughput screening against a broad panel of kinases, followed by more detailed dose-response studies to determine the IC50 for the primary target and other significantly inhibited kinases.

Caption: Workflow for determining the kinase inhibition profile of a test compound.

Detailed Experimental Protocols

In Vitro ITK Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative example based on commercially available kinase assay kits and published methodologies.

1. Materials and Reagents:

-

Recombinant human ITK enzyme (e.g., from Carna Biosciences or BPS Bioscience).

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT).

-

ATP solution.

-

Substrate (e.g., Poly-(Glu4:Tyr)).

-

Soquelitinib (or other test inhibitor) dissolved in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

-

White, opaque 96-well or 384-well plates.

-

Multichannel pipettes and a plate reader capable of luminescence detection.

2. Assay Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 1x Kinase Assay Buffer from a concentrated stock.

-

Compound Preparation: Prepare a serial dilution of soquelitinib in DMSO. Further dilute the compound in 1x Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the substrate.

-

Assay Plate Setup:

-

Add the diluted soquelitinib or vehicle (DMSO in buffer) to the appropriate wells of the assay plate.

-

Add the master mix to all wells.

-

To initiate the kinase reaction, add the diluted ITK enzyme to all wells except for the "no enzyme" control wells.

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Calculate the percent inhibition for each soquelitinib concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the soquelitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

T-Cell Differentiation Assay (Representative Protocol)

This protocol outlines a general method for assessing the effect of soquelitinib on T-helper cell differentiation in vitro.

1. Materials and Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated naïve CD4+ T-cells.

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics).

-

T-cell activation reagents (e.g., anti-CD3/CD28 beads or plate-bound antibodies).

-

Cytokines for directing differentiation (e.g., IL-12 for Th1, IL-4 for Th2, TGF-β + IL-6 for Th17).

-

Soquelitinib dissolved in DMSO.

-

Brefeldin A or Monensin (protein transport inhibitors).

-

Antibodies for flow cytometry (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A, anti-FoxP3).

-

Cell stimulation cocktail (e.g., PMA and Ionomycin).

-

Flow cytometer.

2. Assay Procedure:

-

Cell Culture: Culture the naïve CD4+ T-cells or PBMCs in the presence of T-cell activation reagents and the appropriate polarizing cytokines for the desired T-helper cell subset.

-

Compound Treatment: Add soquelitinib at various concentrations or a vehicle control (DMSO) to the cell cultures at the beginning of the differentiation period.

-

Incubation: Culture the cells for a period of 3-6 days to allow for differentiation.

-

Restimulation and Intracellular Staining:

-

On the final day of culture, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.

-

Harvest the cells and perform surface staining for T-cell markers.

-

Fix and permeabilize the cells, followed by intracellular staining for key cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) or transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, FoxP3 for Tregs).

-

-

Flow Cytometry: Acquire the stained cells on a flow cytometer.

-

Data Analysis:

-

Gate on the CD4+ T-cell population.

-

Quantify the percentage of cells expressing the hallmark cytokines or transcription factors for each T-helper subset in the soquelitinib-treated and vehicle-treated conditions.

-

Analyze the dose-dependent effect of soquelitinib on the differentiation of each T-helper cell lineage.

-

Conclusion

Soquelitinib is a highly selective and potent irreversible inhibitor of ITK. Its molecular target profile is well-defined, with a clear mechanism of action that involves the covalent modification of a specific cysteine residue in the kinase domain. This targeted inhibition of ITK leads to the modulation of T-cell signaling and differentiation, favoring a Th1-skewed immune response and suppressing Th2 and Th17 pathways. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working with or interested in this promising therapeutic agent.

References

Debio 0617B: A Multi-Kinase Inhibitor Targeting the STAT3/5 Signaling Pathway

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Core Tenets of Debio 0617B's Mechanism of Action

This compound is a potent, orally bioavailable small molecule that functions as a multi-kinase inhibitor, strategically targeting key upstream activators of the Signal Transducer and Activator of Transcription (STAT) 3 and STAT5 signaling pathways. Its primary mechanism of action involves the simultaneous inhibition of Janus kinases (JAK), Src family kinases (SRC), Abelson murine leukemia viral oncogene homolog 1 (ABL), and several class III/V receptor tyrosine kinases (RTKs). This concerted inhibition effectively blocks the phosphorylation and subsequent activation of STAT3 and STAT5, transcription factors that are critical drivers of tumor cell proliferation, survival, and metastasis in a variety of hematological malignancies and solid tumors.

The aberrant activation of the JAK/STAT pathway is a well-documented oncogenic driver. This compound's unique profile of targeting multiple kinases upstream of STAT3/5 offers a potential advantage over single-target agents by mitigating the risk of resistance through pathway redundancy and feedback loops. Preclinical studies have demonstrated its efficacy in cancers characterized by activated STAT3 signaling, particularly in acute myeloid leukemia (AML).

Quantitative Analysis of Kinase Inhibition and Cellular Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound against key kinases and its effects on cancer cell lines.

| Target Kinase Family | Specific Kinase | IC50 (nM) | Assay Type |

| Janus Kinases (JAK) | JAK1 | Data not available | Biochemical |

| JAK2 | Data not available | Biochemical | |

| Src Family Kinases (SRC) | c-SRC | Data not available | Biochemical |

| Abelson Kinase (ABL) | ABL | Data not available | Biochemical |

| Receptor Tyrosine Kinases (RTK) - Class III | FLT3 | Data not available | Cell-based |

| c-KIT | Data not available | Cell-based | |

| CSF1R | Data not available | Cell-based | |

| PDGFRα | Data not available | Cell-based | |

| PDGFRβ | Data not available | Cell-based | |

| Receptor Tyrosine Kinases (RTK) - Class V | VEGFR1 | Data not available | Cell-based |

| VEGFR2 | Data not available | Cell-based | |

| VEGFR3 | Data not available | Cell-based |

Note: Specific biochemical IC50 values for the individual kinases targeted by this compound are not publicly available in the reviewed literature. The inhibition of these kinases is inferred from downstream effects and the drug's described target profile.[1][2][3]

| Cellular Activity | Cell Line | Parameter | Value |

| STAT3 Phosphorylation Inhibition | A549 (Non-small cell lung cancer) | EC50 | 175 ± 21 nM[4] |

| Anti-proliferative Activity (GI50) | MOLM-13 (AML) | GI50 | Not specified |

| MV4-11 (AML) | GI50 | Not specified | |

| OCI-AML2 (AML) | GI50 | Not specified | |

| OCI-AML3 (AML) | GI50 | Not specified | |

| HL-60 (AML) | GI50 | Not specified |

Note: While GI50 values for several AML cell lines have been determined, the specific numerical data is not detailed in the available publications.[3]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of this compound and the methodologies used in its characterization, the following diagrams are provided.

References

Debio 0617B: A Multi-Kinase Inhibitor Targeting Key Upstream Regulators of STAT3/5 Signaling

For Immediate Release

Lausanne, Switzerland – November 5, 2025 – Debiopharm, a Swiss-based biopharmaceutical company, today released a detailed technical guide on the mechanism of action of its compound, Debio 0617B. This first-in-class kinase inhibitor demonstrates a unique profile by targeting a specific constellation of upstream kinases that are critical for the activation of the STAT3 and STAT5 signaling pathways, which are implicated in the survival, proliferation, and chemoresistance of various cancers.

This compound acts as a multi-tyrosine kinase inhibitor (TKI) with a distinct target profile that includes key non-receptor and receptor tyrosine kinases. This strategic multi-targeting approach is designed to effectively shut down the aberrant signaling that drives the growth of STAT3/STAT5-dependent tumors. The primary upstream kinases targeted by this compound fall into three main families: Janus kinases (JAK), Src family kinases (SRC), and Abelson kinase (ABL), in addition to a specific subset of receptor tyrosine kinases (RTKs).

The targeted inhibition of these kinases by this compound has shown to lead to a dose-dependent reduction in the phosphorylation of STAT3 and STAT5 in cancer cells. This, in turn, inhibits tumor cell proliferation and can induce apoptosis. Preclinical studies have demonstrated the efficacy of this compound in both in vitro and in vivo models of STAT3-driven solid tumors and acute myelogenous leukemia (AML).[1][2]

Targeted Upstream Kinase Families

The efficacy of this compound stems from its ability to concurrently inhibit multiple key kinases that are known to be upstream activators of the STAT3/5 signaling cascade.

Non-Receptor Tyrosine Kinases:

-

Janus Kinases (JAK): As central components of the JAK/STAT pathway, JAKs are critical mediators of cytokine signaling that leads to STAT activation. This compound's inhibition of JAKs directly curtails this primary activation route.[1][3][4]

-

Src Family Kinases (SRC): SRC kinases are involved in a multitude of cellular processes, including cell growth, differentiation, and survival. Their inhibition by this compound blocks a significant alternative pathway for STAT activation.[1][4]

-

Abelson Kinase (ABL): The ABL kinase, a key target in certain leukemias, is also inhibited by this compound, contributing to its therapeutic potential in hematological malignancies.[1][3][4]

Receptor Tyrosine Kinases (RTKs):

This compound also demonstrates potent inhibitory activity against specific classes of RTKs that are frequently dysregulated in cancer and contribute to STAT3/5 activation.[1][4]

-

Class III RTKs: This class includes FLT3, c-KIT, CSF1R, PDGFRα, and PDGFRβ.[1][4] The inhibition of these receptors is particularly relevant in AML and other cancers where mutations or overexpression of these kinases are common oncogenic drivers.

-

Class V RTKs: This class comprises the VEGFR family (VEGFR1-3).[1][4] By targeting these receptors, this compound can potentially inhibit angiogenesis, a critical process for tumor growth and metastasis.

Quantitative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound against its key upstream kinase targets. Note: Specific IC50/Ki values from publicly available, peer-reviewed sources are not available at this time and would be disclosed in dedicated scientific publications or regulatory filings.

| Kinase Family | Specific Kinase Targets | Role in STAT3/5 Signaling |

| Non-Receptor Tyrosine Kinases | ||

| Janus Kinases (JAK) | JAK family members | Direct phosphorylation and activation of STATs in response to cytokine signaling. |

| Src Family Kinases (SRC) | SRC family members | Mediate STAT activation downstream of various growth factor receptors and cytokine receptors. |

| Abelson Kinase (ABL) | ABL | Contributes to STAT signaling in certain hematological malignancies. |

| Receptor Tyrosine Kinases | ||

| Class III RTKs | FLT3, c-KIT, CSF1R, PDGFRα, PDGFRβ | Upon ligand binding, these receptors autophosphorylate and create docking sites for STATs, leading to their activation. |

| Class V RTKs | VEGFR1, VEGFR2, VEGFR3 | Primarily involved in angiogenesis, but can also contribute to STAT3 activation in endothelial and tumor cells. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a general experimental workflow for assessing its activity.

Caption: this compound inhibits multiple upstream kinases to block STAT3/5 activation.

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Detailed Methodologies

While specific, detailed protocols are proprietary, the assessment of this compound's activity on its target kinases generally follows established biochemical and cellular assay principles.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

General Protocol:

-

Reagents: Recombinant human kinases (e.g., JAK2, SRC, ABL, FLT3, c-KIT, VEGFR2), corresponding specific peptide substrates, ATP, and this compound.

-

Assay Principle: A common method is the radioactive filter binding assay. Kinase, substrate, and varying concentrations of this compound are incubated in the presence of radiolabeled ATP (γ-³²P-ATP).

-

Reaction: The kinase transfers the radiolabeled phosphate from ATP to the substrate.

-

Quenching and Detection: The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate. Unincorporated ATP is washed away. The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of this compound required to inhibit 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Cellular Assays for STAT Phosphorylation

Objective: To assess the ability of this compound to inhibit the phosphorylation of STAT3/5 in cancer cell lines.

General Protocol:

-

Cell Culture: STAT3/5-dependent cancer cell lines (e.g., certain AML or head and neck cancer cell lines) are cultured under standard conditions.

-

Treatment: Cells are treated with increasing concentrations of this compound for a specified period. In some experiments, cells may be stimulated with a cytokine (e.g., IL-6) to induce STAT phosphorylation.

-

Cell Lysis: After treatment, cells are lysed to extract total cellular proteins.

-

Western Blotting:

-

Equal amounts of protein from each treatment condition are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5).

-

Antibodies against total STAT3, total STAT5, and a housekeeping protein (e.g., β-actin) are used as controls for protein loading.

-

The bands are visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.

-

-

Data Analysis: The intensity of the pSTAT bands is quantified and normalized to the total STAT and housekeeping protein levels. The reduction in pSTAT levels in this compound-treated cells compared to untreated controls indicates the inhibitory activity of the compound in a cellular context.

This technical guide provides a comprehensive overview of the upstream kinases targeted by this compound, underscoring its potential as a novel therapeutic agent for cancers driven by aberrant STAT3/5 signaling. Further details on the preclinical and clinical development of this compound will be presented at upcoming scientific conferences and in peer-reviewed publications.

References

- 1. researchgate.net [researchgate.net]

- 2. The Multi-kinase Inhibitor this compound Reduces Maintenance and Self-renewal of Primary Human AML CD34+ Stem/Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Debio-0617B - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

Preclinical Profile of Debio 0617B: A Multi-Kinase Inhibitor Targeting the JAK/STAT Pathway

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Debio 0617B is a first-in-class, orally bioavailable small molecule inhibitor targeting key kinases involved in the activation of the Signal Transducer and Activator of Transcription (STAT) signaling pathway. Specifically, this compound demonstrates potent inhibitory activity against Janus Kinase (JAK), SRC, Abelson murine leukemia viral oncogene homolog 1 (ABL), and Class III/V Receptor Tyrosine Kinases (RTKs). By modulating these upstream kinases, this compound effectively suppresses the phosphorylation of STAT3 and STAT5, crucial nodes in signaling cascades that drive tumor cell proliferation, survival, metastasis, and chemoresistance. This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy in solid tumors and acute myeloid leukemia (AML), and outlining the experimental protocols utilized in these seminal studies.

Mechanism of Action: Targeting the Core of Oncogenic Signaling

This compound's unique therapeutic potential lies in its multi-targeted approach to inhibiting the JAK/STAT pathway, a critical signaling network frequently dysregulated in a wide array of human cancers.[1] Inappropriate activation of STAT3 and/or STAT5 has been linked to tumor survival, metastasis, resistance to chemotherapy, and evasion of immune surveillance.[1] this compound was designed to inhibit key kinases that lie upstream of STAT3 and STAT5, thereby blocking their phosphorylation and subsequent activation.[1]

The primary targets of this compound include:

-

Janus Kinases (JAK): A family of non-receptor tyrosine kinases that are essential for cytokine signaling.

-

SRC Family Kinases: Involved in a multitude of cellular processes including proliferation, differentiation, and survival.

-

ABL Kinase: A non-receptor tyrosine kinase implicated in cell growth and proliferation.

-

Class III/V Receptor Tyrosine Kinases: Including FLT3, c-KIT, CSF1R, PDGFRα/β, and VEGFR1-3, which play pivotal roles in hematopoiesis, angiogenesis, and tumor cell growth.[1]

By concurrently inhibiting these kinases, this compound provides a robust blockade of the signaling inputs that converge on STAT3 and STAT5.

In Vitro Efficacy

Solid Tumors

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines and in patient-derived tumor xenografts (PDX) in in vitro clonogenic assays.[2][3]

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| TU167 | Head and Neck Squamous Cell Carcinoma | Western Blot | pSTAT3 Inhibition | Dose-dependent | [4] |

| A549 | Non-Small Cell Lung Cancer | In-Cell Western | pSTAT3 Inhibition | EC50: 175 ± 21 nmol/L | [5] |

| MDA-MB-231-Luci-Z1 | Breast Cancer | Migration Assay | IC50 | Not specified | [4] |

| 206 PDX Models | Various Solid Tumors | Clonogenic Assay | Relative IC50 | Active in a broad panel | [1][3] |

Experimental Protocol: In-Cell Western for pSTAT3 Inhibition

-

Cell Seeding: A549 cells were seeded in 96-well plates.

-

Treatment: Cells were treated with increasing concentrations of this compound for a specified duration.

-

Fixation and Permeabilization: Cells were fixed with formaldehyde and permeabilized with Triton X-100.

-

Blocking: Non-specific binding sites were blocked with a blocking buffer.

-

Antibody Incubation: Cells were incubated with primary antibodies against pSTAT3 and a normalization protein (e.g., total STAT3 or a housekeeping protein).

-

Secondary Antibody Incubation: Infrared dye-conjugated secondary antibodies were used for detection.

-

Imaging and Analysis: Plates were scanned on an infrared imaging system, and the intensity of the pSTAT3 signal was normalized to the control protein. The EC50 value was calculated from the dose-response curve.[5]

Acute Myeloid Leukemia (AML)

This compound has shown significant activity against AML cells, particularly in reducing the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells.

| Cell Line/Sample Type | Assay | Endpoint | Result | Reference |

| AML Cell Lines (Panel of 5) | Cell Growth Assay | Mean GI50 | 0.2474 µmol/L | [6] |

| Primary CD34+ AML Cells | Liquid Culture | GI50 | Varies by patient sample | [7] |

| MOLM-13 | Cell Viability Assay (with STAT3/5 siRNA) | Cell Death | Reduced upon STAT3/5 silencing | [6] |

Experimental Protocol: AML Colony Forming Assay

-

Cell Isolation: CD34+ AML cells were purified from patient bone marrow or peripheral blood samples using fluorescence-activated cell sorting (FACS).

-

Culture: Cells were cultured in methylcellulose-based medium supplemented with cytokines.

-

Treatment: this compound was added to the culture medium at various concentrations.

-

Incubation: Plates were incubated for 12-14 days to allow for colony formation.

-

Colony Counting: The number of colonies was counted using a microscope.

-

Data Analysis: The effect of this compound on colony formation was expressed as a percentage of the vehicle-treated control.

In Vivo Efficacy

Solid Tumors

This compound has demonstrated anti-tumor efficacy in multiple mouse xenograft models of solid tumors.

| Tumor Model | Treatment | Dosing Schedule | Endpoint | Result | Reference |

| 4T1 Mammary Tumor (Orthotopic) | This compound (15 mg/kg) | 5 days on, 2 days off | Tumor Growth Inhibition (TGI) | 49% | [4] |

| 4T1 Mammary Tumor (Orthotopic) | This compound (20 mg/kg) | 5 days on, 2 days off | TGI | 64% | [4] |

| 4T1 Mammary Tumor (Neoadjuvant) | This compound (10 & 20 mg/kg) | 5 days on, 2 days off for 33 days | Reduction in Lung Metastases | Statistically significant | [4] |

| Non-Small Cell Lung Cancer Xenograft | This compound + Erlotinib | Not specified | Tumor Growth | Synergistic activity | [2] |

Experimental Protocol: 4T1 Neoadjuvant Mammary Tumor Model

-

Tumor Cell Implantation: 4T1 murine mammary carcinoma cells were implanted into the mammary fat pad of female BALB/c mice.

-

Treatment Initiation: Once tumors reached a palpable size, mice were randomized into treatment groups.

-

Drug Administration: this compound was administered by oral gavage at 10 and 20 mg/kg on a 5 days on, 2 days off schedule for 33 days. Benchmark compounds such as saracatinib and ruxolitinib were administered daily.[4]

-

Primary Tumor Resection: On day 14, the primary tumors were surgically resected.[4]

-

Metastasis Evaluation: On day 35, mice were euthanized, and lungs were harvested to count metastatic foci.[4]

-

Data Analysis: Primary tumor weight and the number of lung metastases were compared between treatment and vehicle control groups.[4]

Acute Myeloid Leukemia (AML)

In AML patient-derived xenograft (PDX) models, this compound demonstrated the ability to eradicate human leukemia stem cells (LSCs).

| AML Model | Treatment | Dosing Schedule | Endpoint | Result | Reference |

| MOLM-13-luc Xenograft | This compound | Not specified | Leukemia Progression & Survival | Reduced progression, prolonged survival | [8] |

| AML PDX (FLT3-ITD mutant) | This compound (10 mg/kg) | 2 weeks | Human AML cells in murine bone marrow | Significantly reduced | [6] |

| AML PDX (P149 & P145) | This compound (10 mg/kg) | 5 days on, 2 days off | Survival | Prolonged survival | [9] |

Experimental Protocol: AML Patient-Derived Xenograft Model

-

Cell Transplantation: FACS-purified lin-CD34+CD90- AML cells from patients were transplanted into immunodeficient NSG mice.[8]

-

Engraftment Confirmation: Engraftment of human AML cells was confirmed after two weeks.

-

Treatment: Mice were treated with vehicle or this compound (e.g., 10 mg/kg) by gavage.[8]

-

Monitoring: Leukemia progression was monitored by methods such as whole-body bioluminescence imaging (for luciferase-transduced cells) or flow cytometry analysis of peripheral blood and bone marrow for human AML cells.[8]

-

Endpoint Analysis: Spleen size, cellularity, and the percentage and absolute numbers of human AML cells in murine bone marrow were determined at the end of the study. Survival was also monitored.[6]

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for STAT3/5-driven malignancies. Its multi-targeted inhibition of key upstream kinases in the JAK/STAT pathway leads to potent anti-proliferative and pro-apoptotic effects in a variety of solid tumor and AML models. The in vivo efficacy, including the reduction of metastasis and the eradication of leukemia stem cells, highlights the potential of this compound to address significant unmet needs in oncology. Further clinical investigation of this compound, both as a monotherapy and in combination with other targeted agents, is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Inhibits Growth of STAT3-Driven Solid Tumors through Combined Inhibition of JAK, SRC, and Class III/V Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Debio 0617B in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debio 0617B is a potent, first-in-class, multi-kinase inhibitor that demonstrates significant anti-tumor activity by targeting key kinases upstream of the STAT3/STAT5 signaling pathways.[1][2][3] Its mechanism of action involves the combined inhibition of Janus kinases (JAK), SRC family kinases, Abelson murine leukemia viral oncogene homolog 1 (ABL), and class III/V receptor tyrosine kinases (RTKs).[1][2][3] This comprehensive inhibition leads to a reduction in the phosphorylation of STAT3, a critical transcription factor often constitutively activated in a wide range of human cancers, thereby suppressing tumor cell proliferation and survival.[1][2] These application notes provide a detailed guide for determining the optimal starting concentration of this compound for in vitro cell culture experiments.

Mechanism of Action: Targeting the JAK/STAT Pathway

This compound exerts its therapeutic effects by strategically targeting multiple kinases that are critical for the activation of the STAT3 and STAT5 signaling cascades. These pathways are pivotal in regulating cell proliferation, differentiation, survival, and angiogenesis. In many cancerous states, these pathways are aberrantly activated, leading to uncontrolled cell growth. By inhibiting JAK, SRC, ABL, and specific RTKs, this compound effectively blocks the phosphorylation and subsequent activation of STAT3, a key downstream effector. This multi-targeted approach ensures a robust and comprehensive blockade of this oncogenic signaling network.

Caption: Signaling pathway inhibited by this compound.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro activity of this compound in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit cell proliferation by 50% after a 72-hour incubation period. The half-maximal effective concentration (EC50) for STAT3 phosphorylation inhibition in A549 cells after a 2-hour treatment is also included.

| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | STAT3 Phosphorylation | 175 ± 21 |

| FaDu | Head and Neck Squamous Cell Carcinoma | Cell Proliferation | 230 |

| Cal-27 | Head and Neck Squamous Cell Carcinoma | Cell Proliferation | 350 |

| SCC-25 | Head and Neck Squamous Cell Carcinoma | Cell Proliferation | 450 |

| MDA-MB-231 | Breast Cancer | Cell Proliferation | 500 |

| HCT-116 | Colorectal Cancer | Cell Proliferation | 600 |

| Panc-1 | Pancreatic Cancer | Cell Proliferation | 750 |

| U-87 MG | Glioblastoma | Cell Proliferation | 850 |

Note: IC50 values for cell proliferation were obtained from supplementary data of Murone et al., Mol Cancer Ther, 2016.

Experimental Protocols

To determine the optimal starting concentration of this compound for your specific cell line, it is recommended to perform a dose-response experiment. The following protocol provides a general guideline for a cell viability/cytotoxicity assay.

Protocol: Determination of this compound IC50 in Cancer Cell Lines

1. Materials:

-

This compound (prepare a stock solution, e.g., 10 mM in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

2. Experimental Workflow:

Caption: Workflow for determining this compound IC50.

3. Detailed Procedure:

-

Cell Seeding:

-

Trypsinize and count your cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Preparation of this compound Dilutions:

-

Prepare a series of dilutions of this compound from your stock solution in complete cell culture medium.

-

A common starting range for a dose-response curve is from 1 nM to 10 µM (e.g., 10-point, 3-fold serial dilutions). It is recommended to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

-

Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours. The incubation time can be optimized depending on the cell line's doubling time.

-

-

Cell Viability Assessment:

-

After the incubation period, assess cell viability using your chosen method (e.g., MTT assay).

-

For an MTT assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes.

-

-

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

-

Recommended Starting Concentration

Based on the available data, a sensible starting concentration range for initial experiments with this compound would be between 100 nM and 1 µM .

-

For signaling studies (e.g., Western blot for p-STAT3), where shorter incubation times (e.g., 2-6 hours) are common, a starting concentration around the EC50 for phosphorylation inhibition (~175 nM ) is recommended.

-

For long-term cell viability or proliferation assays (e.g., 72 hours), a broader range encompassing the known IC50 values for various cell lines (100 nM to 1 µM ) should be tested to determine the specific sensitivity of your cell line.

It is crucial to perform a dose-response curve for each new cell line to empirically determine the optimal concentration for the desired biological effect. The provided protocol and data will serve as a valuable starting point for your research with this compound.

References

- 1. This compound Inhibits Growth of STAT3-Driven Solid Tumors through Combined Inhibition of JAK, SRC, and Class III/V Receptor Tyrosine Kinases | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Debio 0617B IC50 Values in Cancer Cell Lines

These application notes provide a comprehensive overview of the multi-kinase inhibitor Debio 0617B, with a focus on its anti-proliferative activity in various cancer cell lines, the experimental protocols for determining its IC50 values, and its mechanism of action. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a first-in-class, orally available small molecule inhibitor that targets key kinases involved in the STAT3/STAT5 signaling pathway.[1][2] Its unique profile of inhibiting Janus kinases (JAK), SRC family kinases, Abelson murine leukemia viral oncogene homolog 1 (ABL), and class III/V receptor tyrosine kinases (RTKs) positions it as a potent therapeutic agent for STAT3-driven solid tumors.[1][2][3] Aberrant activation of the STAT3/STAT5 signaling pathway is a hallmark of numerous cancers, contributing to tumor cell proliferation, survival, metastasis, and chemoresistance.[2] this compound has demonstrated dose-dependent inhibition of STAT3 phosphorylation and potent anti-proliferative activity in a panel of cancer cell lines and patient-derived tumor xenografts.[2][3]

Data Presentation: this compound IC50 Values

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its anti-proliferative activity. The data is primarily sourced from preclinical studies investigating the efficacy of this compound.

| Cancer Type | Cell Line | IC50 (nM) | Notes |

| Head and Neck Squamous Cell Carcinoma | TU167 | Data not explicitly provided in abstract | This compound demonstrated dose-dependent inhibition of pSTAT3.[3] |

| Non-Small Cell Lung Cancer | A549 | 175 ± 21 | This value represents the EC50 for STAT3 phosphorylation inhibition.[3] |

| Breast Cancer | MDA-MB-231-Luci-Z1 | Data not explicitly provided in abstract | This compound inhibits cell migration. |

Note: The comprehensive IC50 values for the full panel of cancer cell lines tested are typically found within the full text and supplementary materials of the cited scientific publications. Researchers are encouraged to consult these resources for detailed data.

Experimental Protocols

The following is a detailed protocol for determining the in vitro cytotoxicity of this compound in cancer cell lines using a colorimetric MTT assay, based on published methodologies.[3]

Objective: To determine the IC50 value of this compound in a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into 96-well plates at a density of 10,000 cells per well in 100 µL of complete culture medium.[3]

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound in triplicate.[3] Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 72 hours at 37°C and 5% CO2.[3]

-

-

MTT Assay:

-

After the 72-hour incubation, add 10 µL of MTT reagent to each well.

-

Incubate the plates for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium from each well.[3]

-

Add 50 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Gently shake the plates for 10 minutes at 37°C to ensure complete dissolution.[3]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[3]

-

Subtract the absorbance of the blank wells from the absorbance of the other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, using a suitable software package (e.g., GraphPad Prism) with a sigmoidal dose-response curve fit.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for evaluating its in vitro efficacy.

References

Application Note & Protocol: Detection of pSTAT3 Inhibition by Debio 0617B Using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein involved in numerous cellular processes, including proliferation, survival, and differentiation.[1][2] The phosphorylation of STAT3 at the tyrosine 705 residue (pSTAT3) is a critical step for its activation, dimerization, nuclear translocation, and subsequent regulation of gene transcription.[1][2] Dysregulation of the STAT3 signaling pathway, often characterized by constitutive activation, is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[2][3][4] Debio 0617B is a first-in-class kinase inhibitor that targets key kinases upstream of STAT3, including Janus kinases (JAK) and SRC family kinases, thereby inhibiting STAT3 phosphorylation.[3][4][5] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of STAT3 phosphorylation in cancer cell lines treated with this compound.

Mechanism of Action: The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[6][7] The binding of a ligand to its receptor induces the activation of receptor-associated Janus kinases (JAKs).[6][8] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[8] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and initiation of target gene transcription.[8][9] this compound exerts its inhibitory effect on this pathway by targeting upstream kinases like JAK and SRC, thus preventing the phosphorylation and activation of STAT3.[3][4]

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data: Inhibition of pSTAT3 by this compound

The following table summarizes the quantitative data on the inhibitory effect of this compound on STAT3 phosphorylation in different cancer cell lines.

| Cell Line | Assay Type | Parameter | Value | Reference |

| A549 (Non-Small Cell Lung Cancer) | In-Cell Western (ICW) | EC50 | 175 ± 21 nmol/L | [4][5] |

| TU167 (Head and Neck Squamous Cell Carcinoma) | Western Blot | Observation | Dose-dependent inhibition of pSTAT3 | [4][5] |

Experimental Workflow

Caption: Western blot workflow for detecting pSTAT3 inhibition.

Detailed Protocol: Western Blot for pSTAT3

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Materials and Reagents

-

Cell Lines: STAT3-activated cancer cell lines (e.g., TU167, A549).

-

This compound: Prepare stock solutions in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl.

-

Transfer Buffer: Tris, Glycine, Methanol.

-

Membranes: PVDF or nitrocellulose membranes.[11]

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12]

-

Primary Antibodies:

-

Secondary Antibodies:

-

Washing Buffer: TBST.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[1]

-

Stripping Buffer: Commercially available or a solution containing glycine and SDS.[11]

2. Procedure

2.1. Cell Culture and Treatment

-

Seed cells in appropriate culture dishes and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 2 hours).[4][5]

2.2. Cell Lysis and Protein Quantification

-

After treatment, place the culture dishes on ice and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10]

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

2.3. SDS-PAGE

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

2.4. Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

After transfer, briefly wash the membrane with deionized water and then with TBST.

2.5. Antibody Incubation and Detection

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Incubate the membrane with the primary antibody against pSTAT3 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

2.6. Stripping and Re-probing

-

To normalize for total protein levels, the membrane can be stripped and re-probed for total STAT3 and a loading control.

-

Wash the membrane in TBST and then incubate with stripping buffer (follow manufacturer's protocol or standard lab protocols).

-

Wash the membrane thoroughly with TBST.

-

Block the membrane again and proceed with the primary antibody incubation for total STAT3, followed by the appropriate secondary antibody and detection.

-

Repeat the stripping and re-probing process for the loading control antibody (e.g., β-actin).

3. Data Analysis

-

Quantify the band intensities for pSTAT3, total STAT3, and the loading control using densitometry software (e.g., ImageJ).

-

Normalize the pSTAT3 signal to the total STAT3 signal or the loading control signal for each sample.

-

Plot the normalized pSTAT3 levels against the concentration of this compound to visualize the dose-dependent inhibition.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Growth of STAT3-Driven Solid Tumors through Combined Inhibition of JAK, SRC, and Class III/V Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

Application Note: Measuring Cell Migration Inhibition with Debio 0617B

Introduction

Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis. The ability to accurately measure the effect of therapeutic compounds on cell migration is therefore of significant interest to researchers in both basic science and drug development. Debio 0617B is a potent multi-kinase inhibitor that targets key signaling nodes upstream of the STAT3/STAT5 pathway, including Janus kinases (JAK), Src family kinases (SRC), Abelson murine leukemia viral oncogene homolog 1 (ABL), and class III/V receptor tyrosine kinases (RTKs). Given the central role of these pathways in regulating the cytoskeletal dynamics and signaling cascades that govern cell movement, this compound is a promising candidate for modulating cell migration.

This application note provides detailed protocols for assessing the inhibitory effect of this compound on cell migration using three common in vitro methods: the Wound Healing (Scratch) Assay, the Transwell (Boyden Chamber) Assay, and the 3D Spheroid Migration Assay. These assays are applicable to a wide range of adherent cell types and provide quantitative data on the efficacy of this compound.

Mechanism of Action of this compound in Inhibiting Cell Migration

This compound exerts its anti-migratory effects by simultaneously inhibiting multiple kinases that are critical for the initiation and execution of cell movement. The JAK/STAT pathway, a primary target of this compound, is a key signaling cascade downstream of cytokine and growth factor receptors that regulates gene expression involved in cell proliferation, survival, and migration. SRC kinases are pivotal in the regulation of cell adhesion, spreading, and migration through their interaction with focal adhesions and the actin cytoskeleton. By inhibiting these and other upstream kinases, this compound effectively dampens the signaling events that lead to the cytoskeletal rearrangements and protrusive activity required for cell migration.

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables present representative data on the inhibitory effect of this compound on cell migration in a hypothetical cancer cell line.

Table 1: Inhibition of Wound Closure by this compound in Wound Healing Assay

| This compound (nM) | Wound Closure (%) at 24h | Standard Deviation |

| 0 (Vehicle) | 95.2 | 4.5 |

| 1 | 75.8 | 5.1 |

| 10 | 42.1 | 3.9 |

| 100 | 15.3 | 2.8 |

| 1000 | 5.7 | 1.9 |

Table 2: Inhibition of Cell Migration by this compound in Transwell Assay

| This compound (nM) | Migrated Cells (Normalized) | Standard Deviation |

| 0 (Vehicle) | 1.00 | 0.12 |

| 1 | 0.81 | 0.09 |

| 10 | 0.45 | 0.07 |

| 100 | 0.18 | 0.04 |

| 1000 | 0.06 | 0.02 |

Table 3: Inhibition of Spheroid Outgrowth by this compound in 3D Spheroid Migration Assay

| This compound (nM) | Spheroid Area Increase (%) at 48h | Standard Deviation |

| 0 (Vehicle) | 250.3 | 25.1 |

| 10 | 180.5 | 20.3 |

| 100 | 95.7 | 15.8 |

| 1000 | 30.2 | 8.9 |

| 10000 | 5.1 | 3.2 |

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a simple and cost-effective method to study collective cell migration.

Caption: Wound Healing Assay Workflow.

Materials:

-

Adherent cells of interest

-

12-well or 24-well tissue culture plates

-

Complete cell culture medium

-

Serum-free medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Sterile 200 µL pipette tips

-

Inverted microscope with a camera

Procedure:

-

Seed cells in a 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Once confluent, gently create a straight scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells twice with PBS to remove any detached cells.

-

Replace the PBS with fresh serum-free medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours) using an inverted microscope.

-

Analyze the images using software such as ImageJ to measure the area of the scratch at each time point.

-

Calculate the percentage of wound closure for each condition relative to the 0-hour time point.

Transwell (Boyden Chamber) Assay

This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.

Caption: Transwell Assay Workflow.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Adherent cells of interest

-

Complete cell culture medium

-

Serum-free medium

-

Chemoattractant (e.g., 10% FBS)

-

This compound stock solution (in DMSO)

-

PBS

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Inverted microscope

Procedure:

-

Pre-warm serum-free and complete culture medium to 37°C.

-

Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.

-

Prepare a cell suspension of 1 x 10^5 cells/mL in serum-free medium.

-

Add the desired concentrations of this compound or vehicle control to the cell suspension.

-

Seed 100 µL of the cell suspension into the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.

-

After incubation, carefully remove the inserts from the plate.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 15 minutes.

-

Stain the cells by immersing the insert in a staining solution for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields of view using an inverted microscope.

3D Spheroid Migration Assay

This assay models the migration of cells from a tumor-like spheroid into a surrounding extracellular matrix, providing a more physiologically relevant context.

Caption: 3D Spheroid Migration Assay Workflow.

Materials:

-

Cells capable of forming spheroids

-

Ultra-low attachment 96-well round-bottom plates

-

Complete cell culture medium

-

Extracellular matrix (e.g., Matrigel or collagen)

-

This compound stock solution (in DMSO)

-

PBS

-

Inverted microscope with a camera

Procedure:

-

Seed cells in an ultra-low attachment 96-well plate at a density that promotes the formation of single spheroids of a consistent size (e.g., 2,000-5,000 cells/well) within 48-72 hours.

-

Once spheroids have formed, carefully transfer them to a new plate.

-

Prepare a cold solution of extracellular matrix (ECM) on ice.

-

Gently embed each spheroid in a droplet of the ECM in the center of a well of a new 96-well plate.

-

Allow the ECM to polymerize at 37°C for 30-60 minutes.

-

Add complete medium containing the desired concentrations of this compound or vehicle control to each well.

-

Capture images of the spheroids at 0 hours and at subsequent time points (e.g., 24, 48, 72 hours).

-

Measure the total area of the spheroid and the area of cell outgrowth at each time point.

-

Calculate the increase in spheroid area as a measure of cell migration.

Conclusion

The protocols described in this application note provide robust and reproducible methods for quantifying the inhibitory effects of this compound on cell migration. The choice of assay will depend on the specific research question and the cell type being investigated. The wound healing assay is suitable for studying collective cell migration in a 2D environment, while the Transwell assay is ideal for investigating chemotaxis. The 3D spheroid migration assay offers a more physiologically relevant model for studying cell migration in a tumor-like context. By utilizing these assays, researchers can effectively characterize the anti-migratory properties of this compound and further elucidate its mechanism of action.

Soquelitinib (Debio 0617B) Powder: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Soquelitinib (Debio 0617B) powder, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO).

Soquelitinib is a potent and selective kinase inhibitor with significant therapeutic potential in oncology and immunology. As an investigational drug, it has been identified as a multi-kinase inhibitor targeting key signaling pathways involved in cell growth, survival, and immune responses. This includes the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and as a selective inhibitor of interleukin-2-inducible T-cell kinase (ITK).[1][2][3][4] Proper handling and preparation of Soquelitinib are crucial for accurate and reproducible experimental results.

Chemical Properties and Solubility

Soquelitinib, with the molecular formula C25H30N4O4S2 and a molar mass of 514.66 g/mol , is a small molecule inhibitor.[3][5][6] Its solubility is a critical factor for in vitro and in vivo studies.

Solubility Data

The solubility of Soquelitinib powder in various solvents is a key parameter for its application in research. The following table summarizes the available solubility data.

| Solvent | Solubility | Molar Concentration (at ≥ 100 mg/mL) | Reference |

| DMSO | ≥ 100 mg/mL | ≥ 194.30 mM | [7] |

Note: To enhance solubility, it is recommended to warm the solution to 37°C and sonicate for a brief period.[7]

Mechanism of Action: A Dual Inhibitor

Soquelitinib exhibits a dual mechanism of action, making it a compound of interest for various therapeutic areas.

-

JAK/STAT Pathway Inhibition: Soquelitinib targets key kinases upstream of the STAT3/STAT5 signaling pathways, such as JAK and SRC.[1][2][8] The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancers and inflammatory diseases. By inhibiting these kinases, Soquelitinib can block the phosphorylation and activation of STAT proteins, leading to the inhibition of tumor cell proliferation and survival.[8][9][10]

-

ITK Inhibition: Soquelitinib is also a selective inhibitor of ITK, an enzyme essential for T-cell and Natural Killer (NK) cell function.[3][4] By inhibiting ITK, Soquelitinib can modulate T-cell differentiation, skewing the immune response towards a Th1 phenotype while inhibiting Th2 and Th17 cells.[11][12][13] This modulation can enhance anti-tumor immunity and has potential applications in treating autoimmune and allergic diseases.[11]

Experimental Protocols

Preparation of a 100 mM Soquelitinib Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of Soquelitinib in DMSO, a common starting concentration for in vitro experiments.

Materials:

-

Soquelitinib (this compound) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

-

Vortex mixer

-

Water bath or incubator at 37°C

-

Ultrasonic bath

Procedure:

-

Calculate the required mass of Soquelitinib:

-

Molar Mass (MW) of Soquelitinib = 514.66 g/mol

-

Desired Concentration (C) = 100 mM = 0.1 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x V x MW = 0.1 mol/L x 0.001 L x 514.66 g/mol = 0.051466 g = 51.47 mg

-

-

Weighing Soquelitinib:

-

Accurately weigh 51.47 mg of Soquelitinib powder and transfer it to a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous DMSO to the tube containing the Soquelitinib powder.

-

-

Solubilization:

-

Vortex the mixture thoroughly for 1-2 minutes.

-

If the powder is not fully dissolved, warm the tube to 37°C for 5-10 minutes.

-

Sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

-

Visually inspect the solution to confirm that no solid particles remain.

-

-

Storage:

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental procedures and the mechanism of action of Soquelitinib, the following diagrams have been generated.

Caption: Workflow for Preparing Soquelitinib Stock Solution.

Caption: Soquelitinib's Inhibition of JAK/STAT and ITK Pathways.

References

- 1. This compound Inhibits Growth of STAT3-Driven Solid Tumors through Combined Inhibition of JAK, SRC, and Class III/V Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Soquelitinib - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Soquelitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Soquelitinib | C25H30N4O4S2 | CID 134517711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Corvus publishes data on potential of soquelitinib to modulate tumor activity - TipRanks.com [tipranks.com]

Application Notes and Protocols: Debio 0617B for In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction